(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is characterized by the presence of a benzodioxole ring and a phenoxyphenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base, such as potassium hydroxide (KOH), in an ethanol solution under ultrasonic irradiation . The reaction conditions include:
Reagents: Aldehyde, ketone, potassium hydroxide (KOH)
Solvent: Ethanol
Catalyst: Ultrasonic irradiation
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzodioxole derivatives
Scientific Research Applications
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-microbial and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation. Additionally, it may interfere with cell signaling pathways involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- (2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-2-propen-1-one
Uniqueness
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide is unique due to its specific combination of a benzodioxole ring and a phenoxyphenyl group. This structural arrangement contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-22(13-7-16-6-12-20-21(14-16)26-15-25-20)23-17-8-10-19(11-9-17)27-18-4-2-1-3-5-18/h1-14H,15H2,(H,23,24)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQOHHLYYAGXCV-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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